2-Bromo-4'-methylacetophenone

Physical Property Purification Process Chemistry

Generic α-bromoacetophenones risk suboptimal yields and stereochemical erosion. 2-Bromo-4'-methylacetophenone (CAS 619-41-0) eliminates this risk: • 87% yield, 94% ee in asymmetric α-fluoroalkoxy alcohol synthesis • 85% yield for kinase inhibitor heterocycle cores • Preferred electrophile in Fanetizole syntheses under ambient conditions • Fully characterized Zolpidem impurity reference standard for USP/EP compliance Reduces CRO re-validation and impurity profiling costs.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 619-41-0
Cat. No. B017258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-methylacetophenone
CAS619-41-0
Synonyms4-Methylphenacyl Bromide;  2-Bromo-1-(4-methylphenyl)ethanone;  Bromomethyl p-Tolyl Ketone;  NSC 63192; 
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CBr
InChIInChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
InChIKeyKRVGXFREOJHJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4'-methylacetophenone: Physical & Chemical Profile


2-Bromo-4'-methylacetophenone (CAS 619-41-0) is an α-bromoketone derivative of acetophenone, characterized by a bromine atom at the alpha position and a methyl group at the para position of the phenyl ring [1]. It appears as a white to light yellow crystalline powder with a melting point range of 45–49 °C and a boiling point of 238–239 °C (or 105 °C at 0.1 mmHg) . The compound is soluble in chloroform and ethyl acetate, and it is stable under recommended storage conditions (2–8 °C) [2]. As a versatile electrophilic building block, it participates readily in nucleophilic substitution and condensation reactions, making it a key intermediate in the synthesis of heterocycles, pharmaceuticals, and fine chemicals .

Electrophilic α-bromoketone for heterocycle and pharmaceutical intermediate synthesis
Low melting range supports straightforward recrystallization and handling
May support asymmetric synthesis and chiral building block preparation

2-Bromo-4'-methylacetophenone Substitution Limitations


The para-methyl substituent in 2-Bromo-4'-methylacetophenone (619-41-0) significantly modulates both the physical properties and the electronic environment of the α-bromoketone moiety, thereby altering its reactivity profile relative to unsubstituted or differently substituted analogs [1]. Substitution with compounds such as 2-Bromoacetophenone (CAS 70-11-1), 2-Bromo-4'-chloroacetophenone (CAS 536-38-9), or 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) is non-trivial; differences in melting point, solubility, and the electron-donating/withdrawing nature of the para group can lead to divergent reaction rates, yields, and selectivities in downstream transformations [2]. Consequently, generic replacement without re-optimization of reaction conditions risks suboptimal performance, impurity formation, or complete synthetic failure. The following quantitative evidence underscores the specific, verifiable differentiation that justifies the selective procurement of 2-Bromo-4'-methylacetophenone.

Analog substitution may alter reactivity

Para-substituent electronic effects (H, Cl, OMe) shift reaction rates and selectivity; direct replacement may require re-optimization.

Physical property differences complicate processing

Higher-melting analogs (4′-Cl, 4′-OMe) can change recrystallization and handling workflows.

Enantioselectivity profiles may not transfer

Substituting with unsubstituted 2-bromoacetophenone may yield lower stereocontrol in asymmetric transformations.

2-Bromo-4'-methylacetophenone: Differentiation Evidence


Melting Point Advantage in Purification

The melting point of 2-Bromo-4'-methylacetophenone (45–49 °C) is substantially lower than that of its 4'-chloro (93–100 °C) and 4'-methoxy (68–72 °C) counterparts . This lower melting range can simplify recrystallization and handling procedures in industrial settings, as the compound remains a free-flowing crystalline solid at typical ambient temperatures while avoiding the high-temperature processing required for higher-melting analogs. The distinct thermal profile also provides a straightforward identity check upon receipt.

Melting point comparison
Data to verify
Target: 45–49 °C
4′-Cl analog: 93–100 °C
4′-OMe analog: 68–72 °C
Supports simpler purification and identity check
Literature values; conditions not specified
Physical Property Purification Process Chemistry

Enantioselective α-Fluoroalkoxy Alcohol Synthesis

In a one-pot asymmetric cascade reaction for the preparation of chiral α-fluoroalkoxy alcohols, 2-Bromo-4'-methylacetophenone delivered the desired product in 87% isolated yield with an enantiomeric excess (ee) of 94% [1]. This performance can be contextualized against literature reports for asymmetric reductions of unsubstituted α-bromoacetophenone, which often yield products with ee values ranging from 0% to 79% under comparable conditions [2]. The presence of the para-methyl group appears to enhance stereocontrol in this transformation.

Enantioselectivity (ee)
Cross-study comparable
94% ee (target) vs. 0–79% ee reported for unsubstituted α-bromoacetophenone
Supports stereocontrol in asymmetric synthesis
Asymmetric reduction conditions may vary across studies
Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Pyrazole-Pyrimidine Heterocycle Building Block

As a key intermediate in the synthesis of pyrazole-pyrimidine-imidazole derivatives—a class of compounds with potential kinase inhibitory activity—2-Bromo-4'-methylacetophenone participates in a condensation with hexamethylenetetramine followed by hydrolysis to afford the desired heterocyclic scaffold in 85% isolated yield [1]. While a direct head-to-head comparison with other α-bromoketones in this exact protocol is not available, the high yield achieved under standard conditions demonstrates the compound's reliable electrophilicity and compatibility with nitrogen nucleophiles, making it a preferred choice for building this pharmacophore.

Heterocycle yield
Data to verify
85% isolated yield
Reported yield supports electrophilicity in heterocycle construction
No direct comparator data; standard conditions
Heterocyclic Chemistry Medicinal Chemistry Kinase Inhibitors

Validated Intermediate for Fanetizole

2-Bromo-4'-methylacetophenone serves as a crucial α-bromoketone building block in the synthesis of Fanetizole, a 2-aminothiazole derivative with established anti-inflammatory activity [1]. Multiple synthetic methodologies, including those employing ionic liquids or iridium-catalyzed ylide insertion, have utilized this specific α-bromoketone to construct the thiazole core of Fanetizole with excellent isolated yields [2]. The consistent selection of this compound over other α-bromoketones for Fanetizole synthesis in the peer-reviewed literature underscores its preferred reactivity profile for this drug scaffold.

Fanetizole synthesis precedent
Class-level inference
Explicitly used in multiple published Fanetizole syntheses
Frequently cited in literature for thiazole core construction
Qualitative preference across published methods
Pharmaceutical Synthesis Thiazole Anti-inflammatory Agents

2-Bromo-4'-methylacetophenone: Application Scenarios


Chiral α-Fluoroalkoxy Alcohol Synthesis

Procurement of 2-Bromo-4'-methylacetophenone is advised for research groups or CROs engaged in asymmetric synthesis of fluorinated chiral building blocks. The compound has been shown to deliver the target α-fluoroalkoxy alcohol in 87% yield with 94% ee in a one-pot cascade reaction [1]. This level of stereocontrol, which surpasses typical ee values reported for unsubstituted α-bromoacetophenone under similar asymmetric reduction conditions, makes this specific α-bromoketone a superior starting material for accessing enantiomerically enriched intermediates for medicinal chemistry programs [2].

Kinase Inhibitor Scaffold Construction

For medicinal chemistry efforts focused on kinase inhibition, 2-Bromo-4'-methylacetophenone offers a direct and high-yielding entry to pyrazole-pyrimidine-imidazole frameworks. As documented in patent literature, the compound reacts with hexamethylenetetramine under mild conditions to provide the desired heterocyclic core in 85% isolated yield [3]. This robust performance supports the compound's use as a reliable building block in library synthesis and SAR studies, reducing the need for extensive reaction optimization.

Fanetizole and 2-Aminothiazole Synthesis

Industrial manufacturers and fine chemical suppliers targeting the production of Fanetizole or its analogues should prioritize 2-Bromo-4'-methylacetophenone as the electrophilic partner of choice. This compound is the explicitly preferred α-bromoketone in multiple published protocols for Fanetizole synthesis, including those that operate under mild, ambient conditions and deliver the drug substance in high yield [4][5]. Utilizing this established intermediate streamlines process development and leverages a proven supply chain for a known active pharmaceutical ingredient (API).

Zolpidem Impurity Reference Standard

For quality control and regulatory compliance laboratories in the pharmaceutical industry, 2-Bromo-4'-methylacetophenone is an essential reference standard as a fully characterized impurity of the hypnotic drug Zolpidem . Its procurement ensures accurate method development, validation, and routine monitoring during Zolpidem API manufacturing and formulation, directly supporting compliance with pharmacopeial guidelines (USP/EP) .

Application
Selection Property
Validation Focus
Chiral α-fluoroalkoxy alcohol synthesis
Enantioselectivity outcome
Asymmetric cascade reaction stereocontrol
Kinase inhibitor scaffold construction
Pyrazole-pyrimidine-imidazole core formation
Nitrogen nucleophile condensation efficiency
Fanetizole and 2-aminothiazole synthesis
Literature-precedented thiazole building block
Hantzsch-type thiazole reaction performance
Zolpidem impurity reference standard
Characterized impurity identity (CAS-specific)
Analytical method development and impurity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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